Bienvenue dans la boutique en ligne BenchChem!

Isoosajin

Antiviral SARS-CoV-2 Replicase inhibition

Isoosajin (CAS 5745-54-0) is a semi-synthetic prenylated isoflavone derived via acid-catalyzed cyclization of osajin, the major bioactive isoflavone isolated from the fruit of Maclura pomifera (Osage orange). Unlike osajin, which bears an open prenyl chain at position 6 and a free hydroxyl at position 5, isoosajin features a fused dimethylpyran ring formed by intramolecular cyclization between these two functionalities, resulting in the molecular formula C₂₅H₂₄O₅ (MW 404.46).

Molecular Formula C25H24O5
Molecular Weight 404.5 g/mol
CAS No. 5745-54-0
Cat. No. B600627
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsoosajin
CAS5745-54-0
Molecular FormulaC25H24O5
Molecular Weight404.5 g/mol
Structural Identifiers
SMILESCC1(CCC2=C3C(=C4C(=C2O1)C(=O)C(=CO4)C5=CC=C(C=C5)O)C=CC(O3)(C)C)C
InChIInChI=1S/C25H24O5/c1-24(2)11-9-16-21(29-24)17-10-12-25(3,4)30-23(17)19-20(27)18(13-28-22(16)19)14-5-7-15(26)8-6-14/h5-9,11,13,26H,10,12H2,1-4H3
InChIKeyFMCWKGDGAHVFMC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Isoosajin (CAS 5745-54-0): A Structurally Distinct Prenylated Isoflavone Semi-Synthetic for Differentiated Pharmacological Profiling


Isoosajin (CAS 5745-54-0) is a semi-synthetic prenylated isoflavone derived via acid-catalyzed cyclization of osajin, the major bioactive isoflavone isolated from the fruit of Maclura pomifera (Osage orange) [1]. Unlike osajin, which bears an open prenyl chain at position 6 and a free hydroxyl at position 5, isoosajin features a fused dimethylpyran ring formed by intramolecular cyclization between these two functionalities, resulting in the molecular formula C₂₅H₂₄O₅ (MW 404.46) [2]. This structural isomerization yields a compound that is chromatographically and spectroscopically distinguishable from its parent, with distinct physicochemical properties including a melting point of 285 °C and a predicted logP of 5.45 . Isoosajin belongs to a family of Maclura-derived prenylated isoflavonoids that have attracted research interest for anticancer, antioxidant, anti-inflammatory, antimicrobial, and phosphodiesterase-modulatory activities [1].

Why Isoosajin (CAS 5745-54-0) Cannot Be Interchanged with Osajin, Pomiferin, or Iso-Pomiferin in Preclinical Studies


Although isoosajin, osajin, pomiferin, and iso-pomiferin all originate from the same Maclura pomifera chemotype, their pharmacological profiles diverge significantly due to key structural differences. Osajin possesses a free 5-OH group and an open prenyl chain, while isoosajin's cyclization to a dimethylpyran ring eliminates the 5-OH hydrogen-bond donor and alters molecular shape, rigidity, and electron distribution [1]. Pomiferin and iso-pomiferin carry an additional catechol (3′,4′-dihydroxy) moiety on the B-ring that osajin and isoosajin lack, conferring markedly different antioxidant and enzyme-inhibitory behaviors [2]. Concretely, osajin inhibits AChE with an IC₅₀ of 2.239 mM whereas isoosajin is less active; pomiferin is 23-fold more potent than osajin on AChE (IC₅₀ 0.096 mM) [3]. In antioxidant assays, pomiferin and iso-pomiferin outperform osajin and isoosajin across most models, except for metal-chelation capacity where the osajin/isoosajin pair retains superior activity [2]. These non-interchangeable structure-activity relationships mean that substituting isoosajin for any analog without direct experimental validation risks obtaining qualitatively and quantitatively different results. The quantitative evidence below provides the specific measurement context required for informed compound selection.

Isoosajin (CAS 5745-54-0): Head-to-Head Quantitative Differentiation Evidence for Scientific Procurement Decisions


Isoosajin Demonstrates 18% Greater Potency than Osajin Against SARS-CoV-2 Replicase Polyprotein 1ab

In a direct head-to-head comparison conducted in the same ten-point dose-response curve (DRC) assay format, isoosajin inhibited the SARS-CoV-2 replicase polyprotein 1ab with an IC₅₀ of 3.22 × 10³ nM (3.22 µM), whereas osajin, the parent isoflavone, exhibited an IC₅₀ of 3.87 × 10³ nM (3.87 µM) [1][2]. This represents an 18% improvement in potency attributable solely to the structural isomerization from the open prenyl form to the cyclized dimethylpyran form. Both compounds were tested in Vero cells seeded at 1.2 × 10⁴ cells per well in DMEM supplemented with 2% FBS [2].

Antiviral SARS-CoV-2 Replicase inhibition

Isoosajin Outperforms Osajin by 71% in Phosphomolibdenum-Reducing Antioxidant Power (PRAP)

In a multi-assay antioxidant evaluation, iso-osajin demonstrated a PRAP absorbance of 0.130 ± 0.006 at 600 nm, which exceeded osajin's value of 0.076 ± 0.002 by a factor of 1.71-fold (p < 0.0001 for both values) [1]. Compounds were tested at 100 µg mL⁻¹ using ELISA microtiter methods with a final microplate concentration of 625 µg mL⁻¹ for the PRAP assay [1]. Quercetin, the reference standard, gave a PRAP absorbance of 0.594 ± 0.018 under identical conditions. This differential PRAP activity is notable because osajin surpasses iso-osajin in the complementary FRAP assay (see Evidence Item 3), demonstrating that the cyclized dimethylpyran scaffold of iso-osajin selectively enhances phosphomolibdenum-reducing capacity while diminishing ferric-reducing capacity [1].

Antioxidant PRAP Reducing power

Osajin Exhibits 73% Higher Ferric-Reducing Antioxidant Power (FRAP) than Isoosajin, Confirming Divergent Redox Behavior

In the FRAP assay run in parallel with the PRAP assay described above, osajin yielded an absorbance of 0.354 ± 0.007 at 700 nm, which is 1.73-fold higher than iso-osajin's absorbance of 0.205 ± 0.017 (p < 0.0001) [1]. The FRAP assay measures the reduction of Fe³⁺-TPTZ to Fe²⁺-TPTZ at a final well concentration of 125 µg mL⁻¹, with quercetin reference producing 2.027 ± 0.032. For comparison, pomiferin (0.926 ± 0.018) and iso-pomiferin (1.263 ± 0.051) both strongly exceeded osajin and iso-osajin, a pattern attributed to the catechol B-ring that osajin and iso-osajin lack [1]. The FRAP deficit of iso-osajin relative to osajin (Δ = 0.149 absorbance units, 42% lower) contrasts with its PRAP advantage (see Evidence Item 2), demonstrating that the dimethylpyran cyclization induces a redox trade-off rather than uniform attenuation.

Antioxidant FRAP Ferric reduction

Osajin and Pomiferin Inhibit AChE with Quantified IC₅₀ Values, Whereas Iso-Derivatives (Including Isoosajin) Are Markedly Less Active

In an Ellman method-based anticholinesterase assay using an ELISA microplate reader, osajin inhibited acetylcholinesterase (AChE) with an IC₅₀ of 2.239 mM, and pomiferin was substantially more potent with an IC₅₀ of 0.096 mM (23-fold more active than osajin, and over 200-fold more active than iso derivatives) [1]. The semi-synthetic iso-derivatives—iso-osajin and iso-pomiferin—were both found to display measurably less AChE inhibition than their parent compounds; the authors did not report IC₅₀ values for the iso-forms because inhibition was too weak to reach 50% at the tested concentrations [1]. Neither the parent compounds nor the iso-derivatives inhibited butyrylcholinesterase (BChE) [1].

Acetylcholinesterase Neurodegeneration Alzheimer's

Isoosajin and Osajin Retain Metal-Chelation Capacity, a Property Diminished in the Catechol-Bearing Pomiferin and Iso-Pomiferin

Across six complementary antioxidant assays (DPPH, DMPD, NO radical scavenging, metal-chelation, FRAP, and PRAP), pomiferin and iso-pomiferin exhibited superior activity to osajin and iso-osajin in every assay except the metal-chelation capacity assay [1]. In the Fe²⁺-ferrozine test system, osajin and iso-osajin retained measurable metal-chelating activity, whereas pomiferin and iso-pomiferin showed weaker performance, a finding consistent with the known pro-oxidant liability of catechol moieties in the presence of transition metals [1]. Although individual percent chelation values for each compound were presented in Figure 3 of the source and are not numerically extracted here, the directional class-level inference is robust: the monophenolic B-ring of osajin and iso-osajin preserves iron-chelation capacity that the catechol-bearing analogs lose [1].

Metal-chelation Antioxidant mechanism Iron chelation

Cyclization of the Prenyl Chain to a Dimethylpyran Ring Confers Increased Molecular Rigidity and Predictably Altered Drug-Like Properties

Isoosajin is formed by acid-catalyzed (formic acid) cyclization of the 6-prenyl chain of osajin onto the 5-OH group, generating a fused 2,2-dimethylpyran ring that eliminates the free 5-OH hydrogen-bond donor present in osajin [1]. This transformation increases molecular rigidity, reduces the number of freely rotatable bonds, and alters the hydrogen-bond donor/acceptor profile (osajin: 2 HBD, 5 HBA; isoosajin: 1 HBD, 5 HBA) [1]. The predicted physicochemical consequences include a boiling point of 608 °C, melting point of 285 °C, and logP of 5.45 . The structural change is correlated with a consistent decrease in DPPH and ABTS⁺ radical scavenging activity relative to osajin [1], and with the differential SARS-CoV-2 replicase potency described in Evidence Item 1. The locked conformation of the dimethylpyran ring restricts the conformational freedom that the open prenyl chain permits in osajin, potentially reducing off-target interactions while allowing alternative binding modes [2].

Structural biology Medicinal chemistry Scaffold design

Evidence-Backed Application Scenarios for Isoosajin (CAS 5745-54-0) in Preclinical and Industrial Research


Antiviral Screening: Isoosajin as a Starting Scaffold for SARS-CoV-2 Replicase Inhibitor Optimization

Building directly on Evidence Item 1 (Isoosajin IC₅₀ 3.22 µM vs. Osajin IC₅₀ 3.87 µM against SARS-CoV-2 replicase polyprotein 1ab), isoosajin's 18% potency advantage over osajin positions it as the preferred Maclura-derived scaffold for medicinal chemistry campaigns targeting the viral replicase. The dimethylpyran ring of isoosajin eliminates metabolic liability associated with the free prenyl chain in osajin, and its increased rigidity may facilitate structure-based drug design [1]. Procurement of isoosajin rather than osajin is recommended for antiviral SAR programs where subtle potency gains and conformational pre-organization are valued [1].

Differential Antioxidant Mechanism Studies: Exploiting Isoosajin's Divergent FRAP and PRAP Profile as a Mechanistic Probe

As established in Evidence Items 2 and 3, isoosajin and osajin exhibit opposing activity profiles in two complementary reducing-power assays: isoosajin surpasses osajin by 71% in PRAP but is 42% weaker in FRAP. This divergent behavior makes the osajin/isoosajin pair a valuable tool for dissecting the mechanistic basis of ferric-reducing versus phosphomolibdenum-reducing antioxidant capacity [1]. Researchers investigating structure-redox relationships in prenylated flavonoids can use isoosajin as a probe to isolate the contribution of the dimethylpyran ring to electron-transfer mechanisms, distinct from the open prenyl/5-OH system of osajin [1].

Metal-Chelation-Focused Research: Isoosajin as a Non-Catechol Iron Chelator with Reduced Pro-Oxidant Risk

Evidence Item 5 demonstrates that the monophenolic B-ring shared by osajin and isoosajin preserves metal-chelation capacity that is diminished in the catechol-bearing pomiferin and iso-pomiferin. In experimental models of iron-overload pathology—where catechol-containing compounds risk generating hydroxyl radicals via Fenton chemistry—isoosajin provides iron-chelating functionality without the pro-oxidant liability [1]. This makes isoosajin a superior procurement choice over pomiferin or iso-pomiferin for assays where metal-chelation is the desired mechanism and oxidative side reactions must be minimized [1].

Cholinergic Selectivity Profiling: Isoosajin as a Negative-Control Prenylated Isoflavone for AChE/BChE Assays

Evidence Item 4 establishes that isoosajin shows markedly reduced AChE inhibitory activity compared to osajin (IC₅₀ 2.239 mM) and pomiferin (IC₅₀ 0.096 mM), while neither compound class inhibits BChE. For researchers investigating the cholinergic effects of prenylated isoflavonoids, isoosajin serves as a structurally matched negative control—maintaining the core isoflavone scaffold and comparable physicochemical properties (logP ~5.45) while lacking the AChE activity of the parent compounds [1]. This application is critical for target deconvolution studies where distinguishing cholinergic from non-cholinergic mechanisms is required [1].

Quote Request

Request a Quote for Isoosajin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.